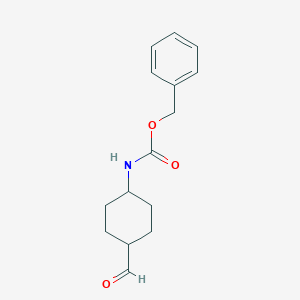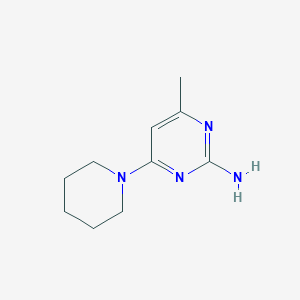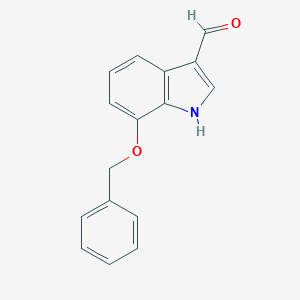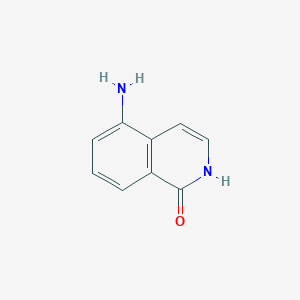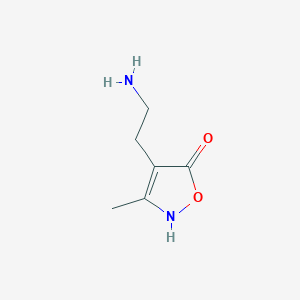
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one is a heterocyclic organic compound that features an isoxazole ring substituted with an aminoethyl group and a methyl group
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and they play a crucial role in many biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
This compound acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the protease’s ability to cleave peptide bonds, effectively inhibiting its function .
Biochemical Pathways
The inhibition of serine proteases by this compound can affect multiple biochemical pathways. For instance, it can interfere with the digestion process, as serine proteases like trypsin and chymotrypsin play a key role in breaking down dietary proteins into amino acids . It can also impact the immune response, as certain serine proteases are involved in activating immune cells .
Pharmacokinetics
It is known to be water-soluble , which suggests it could be readily absorbed and distributed in the body. Its stability at low pH values also indicates it might resist degradation in the acidic environment of the stomach, potentially enhancing its bioavailability.
Result of Action
The inhibition of serine proteases by this compound can have various molecular and cellular effects. For example, it can prevent the breakdown of proteins into amino acids, affecting protein digestion . It can also disrupt the activation of immune cells, potentially impacting the immune response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability at low pH values suggests it might be more effective in acidic environments . Additionally, its water solubility could affect its distribution in the body, potentially influencing its efficacy and stability .
Biochemical Analysis
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one in animal models, including any threshold effects and toxic or adverse effects at high doses, are not currently known .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4-nitroisoxazole with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
2-Aminoethylisoxazole: Similar structure but lacks the methyl group, which can affect its reactivity and biological activity.
3-Methylisoxazole: Lacks the aminoethyl group, making it less versatile in terms of chemical modifications.
4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but has a different core structure, leading to different applications and properties.
Uniqueness: 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one is unique due to the presence of both the aminoethyl and methyl groups on the isoxazole ring, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
4-(2-aminoethyl)-3-methyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)10-8-4/h8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRKQUXAMSOWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
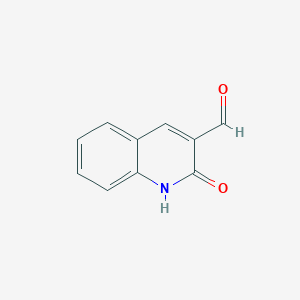
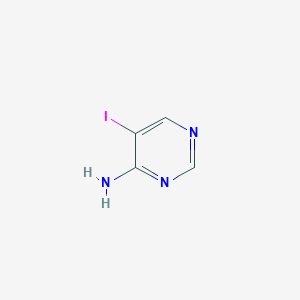

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)
